molecular formula C18H15FN2S B2834400 2-(allylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole CAS No. 1207011-87-7

2-(allylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole

Cat. No.: B2834400
CAS No.: 1207011-87-7
M. Wt: 310.39
InChI Key: HUKXWUBKHWRGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(allylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole is an organic compound belonging to the imidazole family This group is known for its nitrogen-containing heterocyclic structures, which make them versatile in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(allylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole can be synthesized through several routes. One common method involves the reaction of 4-fluoroaniline, benzaldehyde, and allylthiol with ammonium acetate in acetic acid. This reaction is typically performed under reflux conditions to facilitate the formation of the imidazole ring.

  • 4-Fluoroaniline: reacts with benzaldehyde to form a Schiff base intermediate.

  • Ammonium acetate: provides the nitrogen source, leading to the formation of the imidazole ring.

  • Allylthiol: is introduced to attach the allylthio group.

Industrial Production Methods

Industrial synthesis may involve continuous flow techniques to enhance efficiency and scalability. Optimized conditions, such as higher temperatures, controlled pH, and specific catalysts, can be employed to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The sulfur atom in the allylthio group can undergo oxidation reactions, forming sulfoxides or sulfones. Reduction : Reduction of the imidazole ring or the fluorophenyl group can be achieved using appropriate reducing agents. Substitution : The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophiles like amines, thiols, or halides, often in the presence of catalysts like palladium.

Major Products

The major products depend on the reaction conditions:

  • Oxidation products include sulfoxides or sulfones.

  • Reduction products may involve partially or fully reduced imidazole rings.

  • Substitution products involve the replacement of the fluorine atom with other groups.

Scientific Research Applications

2-(allylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole is used in various fields:

  • Chemistry: : It serves as a building block for more complex molecules due to its reactive sites.

  • Biology: : Studies have investigated its potential as an enzyme inhibitor.

  • Medicine: : Research explores its applications in drug development, particularly for its potential anti-cancer and anti-inflammatory properties.

  • Industry: : It can be used in the synthesis of materials with specialized properties, such as advanced polymers.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The phenyl and fluorophenyl groups can interact with hydrophobic pockets in proteins, while the imidazole ring can coordinate with metal ions or form hydrogen bonds. These interactions can inhibit enzyme activity or modulate receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole

  • 2-(ethylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole

  • 2-(propylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole

Uniqueness

The allylthio group in 2-(allylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole provides unique reactivity compared to methylthio, ethylthio, or propylthio analogs. This difference can influence its biological activity, making it a valuable compound for specific research applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-phenyl-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2S/c1-2-12-22-18-20-13-17(14-6-4-3-5-7-14)21(18)16-10-8-15(19)9-11-16/h2-11,13H,1,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKXWUBKHWRGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.